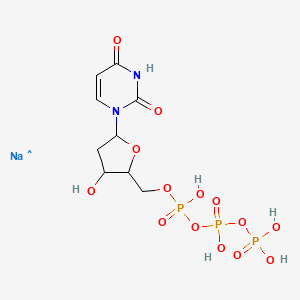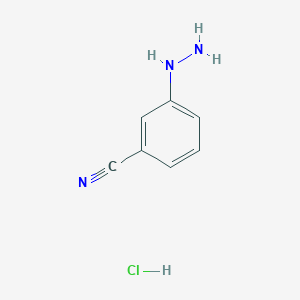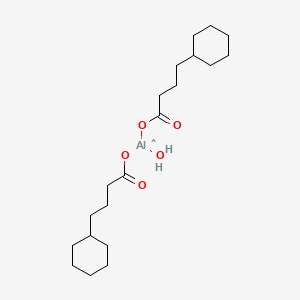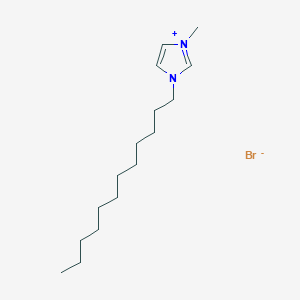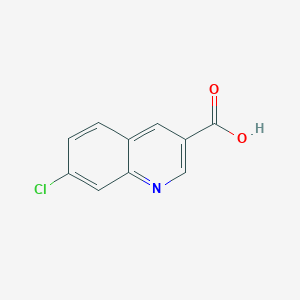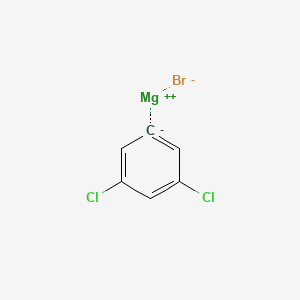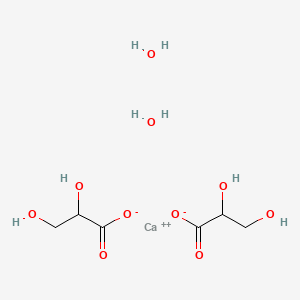
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.Wissenschaftliche Forschungsanwendungen
-
Carbonic Anhydrase Inhibitors
- Field : Sports Medicine and Doping Control
- Application : The carbonic anhydrase inhibitors Brinzolamide and Dorzolamide are used in sports medicine. They are prohibited in sports after systemic administration .
- Method : The analytical evidence for the administration route represents a desirable tool in doping controls. The metabolism of these substances differs for different application routes .
- Results : Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
-
AlphaFold 3
- Field : Bioinformatics and Drug Discovery
- Application : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules .
- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
-
Self-powered UV Photodetectors
- Field : Material Science
- Application : Self-powered wide band gap semiconductors ultraviolet (UV) photodetectors based on one-dimensional (1D) micro/nanowires .
- Method : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering .
- Results : The heterojunction device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. A high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .
-
Photothermal Applications of 2D Nanomaterials
- Field : Nanotechnology
- Application : Photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Method : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years .
- Results : Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
-
Self-powered Flexible UV Photodetector
- Field : Material Science
- Application : Self-powered flexible UV photodetector based on individual ZnO-amorphous Ga2O3 core-shell heterojunction microwire .
- Method : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering .
- Results : The heterojunction device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. Furthermore, a high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .
-
Photothermal Applications of 2D Nanomaterials
- Field : Nanotechnology
- Application : Photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Method : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years .
- Results : Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNDXISRKPGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604641 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine | |
CAS RN |
71406-72-9 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



